molecular formula C7H8F3N3O3S B581770 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide CAS No. 1423037-33-5

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

Cat. No.: B581770
CAS No.: 1423037-33-5
M. Wt: 271.214
InChI Key: WKKFDIDBIZFOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is a sophisticated multifunctional scaffold designed for medicinal chemistry and drug discovery research. Its structure integrates several pharmacologically significant motifs. The pyrazole core is a privileged structure in drug design, known to confer a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the sulfonamide group expands its potential as a key intermediate for developing enzyme inhibitors, particularly targeting carbonic anhydrases or dihydropteroate synthase, which are relevant in antibacterial and anticancer research . The electron-withdrawing trifluoromethyl group at the 3-position enhances metabolic stability and influences the molecule's lipophilicity and binding affinity. Furthermore, the formyl group at the 5-position provides a highly versatile handle for synthetic elaboration, enabling further derivatization through nucleophilic addition or condensation reactions to create diverse chemical libraries. This unique combination of features makes this compound a valuable building block for constructing novel bioactive molecules and probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O3S/c1-12(2)17(15,16)13-5(4-14)3-6(11-13)7(8,9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKFDIDBIZFOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide begins with accessible precursors such as trifluoroacetate esters and substituted acetophenones. For example, ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to yield trifluoromethylated diketones, which are critical intermediates for pyrazole ring formation . Similarly, 4-sulfonamidophenyl hydrazine hydrochloride serves as a key reagent for cyclocondensation reactions .

Pyrazole Core Formation via Cyclocondensation

The pyrazole ring is constructed through cyclocondensation of hydrazine derivatives with diketones. In one protocol, 4-sulfonamidophenyl hydrazine hydrochloride (2.31 g, 10.3 mmol) is refluxed with a trifluoromethylated diketone (2.37 g, 9.4 mmol) in ethanol for 15.5 hours, yielding the pyrazole scaffold . The reaction mechanism proceeds via nucleophilic attack of the hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the aromatic heterocycle.

Table 1: Optimization of Pyrazole Cyclocondensation

Diketone (mmol)Hydrazine (mmol)SolventTime (h)Yield (%)
9.410.3Ethanol15.572
5.76.2Ethanol15.7568

Introduction of the Sulfonamide Group

Sulfonamide functionalization is achieved by reacting the pyrazole intermediate with dimethylamine-containing sulfonyl chlorides. A representative method involves treating the pyrazole with N,N-dimethylsulfamoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C . The dimethylamine group is introduced via nucleophilic substitution, with the reaction typically reaching completion within 2–4 hours.

Formylation at the Pyrazole 5-Position

The formyl group is introduced at the pyrazole’s 5-position using Vilsmeier-Haack formylation or urotropine-mediated reactions. Patent CN103833645A details a urotropine-based approach where the pyrazole derivative reacts with hexamethylenetetramine in methanesulfonic acid under reflux (150–170°C) for 36–68 hours . The formylation efficiency depends on the molar ratio of urotropine to the pyrazole substrate, with optimal yields achieved at a 1:1.5 ratio.

Table 2: Formylation Conditions and Outcomes

MethodReagentTemperature (°C)Time (h)Yield (%)
Vilsmeier-HaackPOCl3/DMF80–1001265
UrotropineHexamethylenetetramine150–1704858

Purification and Analytical Characterization

Crude product purification involves solvent extraction (e.g., ethyl acetate/water), followed by recrystallization from acetone or methanol. The final compound is characterized by HPLC (purity >95%) and NMR spectroscopy. The 1H^1H NMR spectrum exhibits distinct signals for the formyl proton (δ=9.810.1\delta = 9.8–10.1 ppm) and dimethyl sulfonamide (δ=2.73.1\delta = 2.7–3.1 ppm) .

Challenges and Optimization Opportunities

Key challenges include low formylation yields due to steric hindrance from the trifluoromethyl group. Alternatives such as directed ortho-metalation (DoM) followed by formyl chloride quenching may improve efficiency. Additionally, replacing methanesulfonic acid with greener solvents like PEG-400 could enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: 5-Carboxy-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

    Reduction: 5-Hydroxymethyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives

Scientific Research Applications

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Sulfonamides

The following table highlights key structural and functional differences between HC-3971 and analogs:

Compound Name (Identifier) CAS Number Substituents (Position) Purity Key Properties/Applications
HC-3971 1423037-33-5 5-Formyl, 3-CF₃, 1-SO₂NMe₂ 98% High lipophilicity; drug intermediate
HC-3979 1041421-94-6 5-Formyl, 1-SO₂NMe₂ (no CF₃) 98% More hydrophilic than HC-3971
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride - 4-Cl, 1-isopropyl, 3-Me, 5-SO₂Cl - Reactive intermediate for sulfonamide synthesis
Key Findings:

Trifluoromethyl Group Impact :

  • HC-3971’s CF₃ group at position 3 increases electron-withdrawing effects and lipophilicity compared to HC-3979, which lacks this substituent. This enhances membrane permeability in biological systems .
  • The CF₃ group also contributes to metabolic stability, a critical factor in pharmacokinetics.

Sulfonamide vs. Sulfonyl Chloride :

  • The sulfonyl chloride group in the 4-chloro-1-isopropyl derivative () is highly reactive, enabling nucleophilic substitution to form sulfonamides. In contrast, HC-3971’s sulfonamide group is stable and often utilized in final product formulations .

Formyl Group Utility :

  • The 5-formyl substituent in HC-3971 and HC-3979 provides a reactive aldehyde site for further functionalization (e.g., condensation reactions), making these compounds versatile intermediates .

Electronic and Steric Effects

  • HC-3971 vs. Comparative NMR studies (e.g., ¹³C chemical shifts) would likely show downfield shifts for HC-3971’s CF₃-adjacent carbons due to electronegativity .
  • Comparison with 3-Chlorophenylsulfanyl Derivatives :

    • describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde, which replaces the sulfonamide with a sulfanyl (-S-) linkage. This substitution reduces hydrogen-bonding capacity, altering solubility and target binding .

Biological Activity

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1423037-33-5
  • Molecular Formula : C6H8F3N3O2S
  • Molecular Weight : 243.2 g/mol
  • Purity : 97%

The structure features a pyrazole ring with a trifluoromethyl group, which is known to enhance the compound's biological activity by increasing lipophilicity and modulating receptor interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to 5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives exhibited up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that pyrazole derivatives can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus. For example, a related compound demonstrated a significant reduction in microbial growth at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. Certain studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways.
  • Cytokine Modulation : The compound appears to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized various pyrazole derivatives and tested their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed that certain derivatives achieved up to 78% inhibition of edema compared to standard treatments .

Antimicrobial Efficacy Assessment

Burguete et al. evaluated a series of pyrazole compounds against Mycobacterium tuberculosis and other bacterial strains. Their findings indicated that some derivatives exhibited promising antimicrobial activity, with one compound showing a 98% inhibition rate against the MTB strain at low concentrations .

Q & A

Q. How can researchers optimize the synthesis of 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide to achieve high yield and purity?

Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves cyclization reactions and functional group modifications. Key steps include:

  • Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters or equivalents under acidic/basic conditions (e.g., ethanol reflux) .
  • Sulfonamide Introduction : Nucleophilic substitution using sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine .
  • Trifluoromethyl Group Incorporation : Fluorinated precursors (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) are used to introduce CF₃ groups via condensation reactions .
  • Purification : Recrystallization from ethanol or toluene and monitoring via thin-layer chromatography (TLC) ensures purity .

Example Synthesis Protocol:

StepReagents/ConditionsPurposeYield Optimization Tips
CyclizationHydrazine + β-keto ester, ethanol reflux (4 h)Pyrazole core formationControl temperature to avoid side products
SulfonylationMethanesulfonyl chloride, triethylamine, 0°CIntroduce sulfonamide groupUse stoichiometric base to neutralize HCl byproducts
PurificationEthanol recrystallizationRemove impuritiesSlow cooling enhances crystal purity

Q. What spectroscopic and crystallographic techniques confirm the molecular structure and regiochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing N-methyl vs. trifluoromethyl groups) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 55.58° between pyrazole and benzene rings) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 387.5 g/mol for a related compound) .

Key Crystallographic Findings:

ParameterValueSignificance
Dihedral Angle (Pyrazole-Benzene)55.58°Indicates steric/electronic effects on planarity
Hydrogen BondsN3–H···O (2.89 Å)Stabilizes supramolecular layers
Disorder RefinementFuranyl ring (1:1 ratio)Highlights challenges in resolving flexible groups

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data for sulfonamide-pyrazole derivatives across assay systems?

Methodological Answer: Conflicting bioactivity data may arise from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:

  • Dose-Response Curves : Establish IC₅₀/EC₅₀ values under standardized conditions .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., furan vs. phenyl analogs) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups enhancing membrane permeability) .

Example Bioactivity Comparison:

CompoundSubstituentsReported ActivityAssay System
Target Compound5-Formyl, CF₃, sulfonamideAnticancer (IC₅₀ = 12 µM)MCF-7 cells
Analog A5-Amino, CF₃Antimicrobial (MIC = 8 µg/mL)S. aureus
Analog B5-Methoxy, CH₃InactiveSame assay

Q. What strategies elucidate structure-activity relationships (SAR) for trifluoromethyl and sulfonamide groups in pyrazole derivatives?

Methodological Answer:

  • Isosteric Replacement : Swap CF₃ with CH₃ or Cl to assess hydrophobicity/electronic effects .
  • Molecular Docking : Predict binding poses with target proteins (e.g., cyclooxygenase-2) to identify critical interactions .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize analogs .

SAR Insights:

  • Trifluoromethyl : Enhances metabolic stability and target affinity via hydrophobic/electron-withdrawing effects .
  • Sulfonamide : Participates in hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase) .

Q. How is computational modeling integrated with experimental data to predict binding interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding over time (e.g., 100 ns simulations) to assess stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide substituent design .
  • Validation : Cross-check docking scores (e.g., Glide score = -9.2 kcal/mol) with experimental IC₅₀ values .

Case Study:
A pyrazole-sulfonamide derivative showed strong inhibition (IC₅₀ = 0.8 µM) against EGFR kinase. Docking revealed key interactions:

  • Sulfonamide oxygen with Lys721.
  • Trifluoromethyl group in a hydrophobic pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.